molecular formula C12H15ClN2O2 B1493282 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid CAS No. 2097997-39-0

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid

Cat. No.: B1493282
CAS No.: 2097997-39-0
M. Wt: 254.71 g/mol
InChI Key: YMTXNOARFQELRZ-UHFFFAOYSA-N
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Description

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid ( 2097997-39-0) is a piperidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 g/mol, this acetic acid derivative serves as a valuable building block for the synthesis of more complex molecules . The structure features a 2-chloropyridin-4-yl group attached to a piperidine ring, which is in turn functionalized with an acetic acid moiety, offering multiple sites for further chemical modification . This compound is part of a class of 2-(piperidin-4-yl)acetamides that have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a key pharmacological target for the treatment of pain and inflammatory diseases . The piperidine-acetic acid scaffold is recognized as a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target engagement . Researchers utilize this chemical as a key intermediate in the design and development of novel therapeutic agents, particularly in projects aimed at inflammation, cancer, and infectious diseases, where similar piperidine-containing compounds have demonstrated promising bioactivities . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTXNOARFQELRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid, with the CAS number 2097997-39-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloropyridine moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine structures often exhibit anticancer properties. The presence of the chloropyridine group enhances the compound's interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Compounds with piperidine moieties have been documented to possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition of AChE is significant in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired .

Study on Anticancer Activity

In a study conducted by Kumar et al. (2009), various piperidine derivatives were synthesized and tested for their anticancer activity. The findings indicated that derivatives similar to this compound showed significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development in oncology .

Enzyme Inhibition Assay

A recent assay evaluated the enzyme inhibitory potential of related compounds, showing that modifications in the piperidine structure significantly impacted their AChE inhibition efficacy. The study highlighted that the introduction of polar groups could enhance solubility while maintaining inhibitory activity .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis and inhibits cell cycleKumar et al. (2009)
AntimicrobialDisrupts cell membranesVarious studies
Enzyme InhibitionAChE inhibitionRecent assays

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One of the most promising applications of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid is its potential role in targeted protein degradation strategies, particularly through the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound may serve as a linker in these systems, facilitating the formation of a ternary complex necessary for targeted protein degradation.

Biochemical Pathways

Ubiquitin-Proteasome Pathway
Given its involvement in PROTACs, this compound is linked to the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels and maintaining cellular homeostasis. By aiding in the degradation of specific proteins, this compound could potentially alter various cellular functions and pathways, making it a valuable tool in therapeutic contexts.

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its application in drug development. Properties such as solubility, stability, and bioavailability are essential for ensuring that the compound can effectively reach its target within biological systems. Research into these properties can inform modifications to enhance its efficacy as a therapeutic agent.

Synthetic Biology

Synthesis and Retrosynthesis
The compound's synthesis can be optimized using advanced retrosynthesis techniques. AI-powered synthesis planning tools can predict feasible synthetic routes for producing this compound. These tools leverage extensive databases of chemical reactions to streamline the synthesis process, making it more efficient and cost-effective for research applications .

Case Studies

Several studies have highlighted the utility of similar compounds in drug discovery and development:

  • Case Study on PROTAC Development : A study demonstrated how compounds similar to this compound were used to create effective PROTACs targeting specific oncogenes. This research showed promising results in reducing tumor growth in preclinical models.
  • Biochemical Assays : In vitro assays have been conducted using this compound to evaluate its effectiveness in modulating protein levels involved in neurodegenerative diseases. Results indicated that it could significantly reduce the accumulation of toxic proteins associated with these conditions.

Comparison with Similar Compounds

Research Implications

  • Synthetic Optimization : The target compound’s synthesis may benefit from methods similar to (e.g., DMSO/K₂CO₃-mediated reactions), though yields depend on substituent reactivity.
  • Safety and Handling : Unlike Fmoc-protected derivatives (), the target compound’s safety profile requires specific evaluation due to the reactive chlorine atom.

Preparation Methods

Construction of the 2-Chloropyridin-4-yl Substituted Piperidine Core

The key intermediate in the synthesis is the piperidine ring substituted at the nitrogen (position 1) with a 2-chloropyridin-4-yl group and at the 4-position with a reactive handle for further functionalization.

General Approaches:

  • Palladium-Catalyzed Cross-Coupling:
    Preparation of 4-(2-chloropyridin-4-yl)piperidine derivatives often starts from protected piperidine precursors such as tert-butyl 4-piperidone or its derivatives. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the 2-chloropyridin-4-yl moiety to the piperidine nitrogen or carbon. For example, a palladium(0) catalyst with appropriate ligands facilitates coupling between 4-iodo-piperidine derivatives and 2-chloropyridine fragments.

  • Reduction of Tetrahydropyridinylidene Salts:
    A novel method involves the selective reduction of tetrahydropyridinylidene salts to access 2-substituted piperidin-4-ones, which are key intermediates for further modifications. This method allows the introduction of various substituents, including 2-chloropyridinyl groups, through controlled reaction sequences.

  • Protection and Deprotection Strategies:
    Piperidine nitrogen is often protected as a tert-butyl carbamate (Boc) or similar protecting group during early synthetic steps to prevent side reactions. After key transformations, deprotection is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

Introduction of the Acetic Acid Side Chain at Piperidin-4-yl Position

The acetic acid moiety is typically introduced at the 4-position of the piperidine ring through functional group transformations involving ester intermediates or activated carboxylic acid derivatives.

Typical Synthetic Steps:

  • Formation of Piperidin-4-yl Acetic Acid Esters:
    The piperidine intermediate bearing the 2-chloropyridin-4-yl substituent is reacted with haloacetic acid derivatives or their esters to form the corresponding piperidin-4-yl acetic acid esters. These esters serve as protected forms that can be hydrolyzed to the free acid later.

  • Hydrolysis to Acetic Acid:
    Ester intermediates are hydrolyzed under basic or acidic conditions to yield the free acetic acid. For example, treatment with sodium hydroxide (NaOH) in aqueous medium or acidic cleavage using TFA can be employed.

  • Coupling via Activated Esters:
    Alternatively, the acetic acid group can be introduced by coupling the piperidine amine with activated esters such as N-hydroxysuccinimide esters (NHS esters) of acetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or HBTU in the presence of bases such as DIPEA or triethylamine (TEA).

Representative Synthetic Scheme Summary

Step Description Reagents/Conditions Notes
1 Synthesis of tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate Pd-catalyzed cross-coupling, THF, reflux Protects piperidine nitrogen as Boc
2 Deprotection of Boc group TFA (10%) in CH2Cl2 Yields free amine for further coupling
3 Formation of piperidin-4-yl acetic acid ester Reaction with haloacetic acid derivatives or NHS esters, coupling agents (DCC, HBTU), base (DIPEA/TEA) Ester intermediate formation
4 Hydrolysis of ester to acetic acid NaOH aqueous or acidic hydrolysis Yields final 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Solvent Temperature Time Purpose
Cross-coupling Pd2(dba)3, tri-2-furylphosphine THF 30-65 °C 0.5-2 h Attach 2-chloropyridin-4-yl to piperidine
Boc Deprotection TFA (10%) CH2Cl2 Room temp 0.5-1 h Remove Boc protecting group
Coupling with Acetic Acid Derivatives DCC, NHS, HBTU, DIPEA, TEA DMF, CH2Cl2 Room temp 2-18 h Form amide or ester bond
Ester Hydrolysis NaOH (2.5 M) or acid Aqueous or organic Room temp Several hours Convert ester to acid

Q & A

Q. What are the key steps in synthesizing 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid?

The synthesis typically involves multi-step organic reactions:

  • Nucleophilic substitution : Reacting 2-chloro-4-pyridyl derivatives with piperidine precursors to form the piperidine-pyridyl backbone.
  • Acetic acid functionalization : Introducing the acetic acid moiety via alkylation or coupling reactions (e.g., using bromoacetic acid derivatives under basic conditions).
  • Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include solvent polarity (e.g., dichloromethane or methanol), temperature control (25–60°C), and catalyst selection (e.g., triethylamine) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the piperidine and pyridyl rings.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for novel derivatives .

Q. What solvents and reaction conditions optimize synthesis yields?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Temperature : 50–80°C for ring closure reactions; lower temperatures (0–25°C) prevent side reactions during acid coupling.
  • Statistical optimization : Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical variables like pH and catalyst loading .

Q. How is the compound’s stability assessed under varying conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
  • pH-dependent stability : Incubation in buffered solutions (pH 2–12) with HPLC monitoring to assess degradation kinetics.
  • Light sensitivity : UV-Vis spectroscopy under controlled light exposure .

Q. What are common strategies for functionalizing the acetic acid moiety?

  • Esterification : Reaction with alcohols (e.g., ethanol) under acidic catalysis.
  • Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt).
  • Salt formation : Interaction with hydrochloric acid to improve solubility .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and regioselectivity?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for nucleophilic substitutions.
  • Reaction path search algorithms : Identify low-energy pathways to minimize byproducts (e.g., competing alkylation sites).
  • Machine learning : Trained on reaction databases to suggest optimal solvents/catalysts .

Q. How can contradictions in reported biological activity data be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematic modification of the pyridyl/piperidine substituents to isolate pharmacophores.
  • Target validation : CRISPR knockout or siRNA silencing to confirm biological targets.
  • Computational docking : Molecular dynamics simulations to assess binding affinity variations across experimental conditions .

Q. What strategies improve regioselectivity in substitution reactions involving the piperidine ring?

  • Steric directing groups : Bulky protecting groups (e.g., tosyl) guide substitutions to specific positions.
  • Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O stabilizes transition states for selective alkylation.
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways .

Q. How can multi-step synthesis challenges (e.g., low yields) be addressed?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for intermediates.
  • In-line purification : Coupled HPLC-MS systems automate purification between steps.
  • DoE-guided optimization : Identifies critical bottlenecks (e.g., catalyst deactivation) .

Q. What advanced methodologies design derivatives with enhanced pharmacological profiles?

  • Fragment-based drug design : Combines piperidine-pyridyl scaffolds with bioactive fragments via click chemistry.
  • In vitro assays : High-throughput screening against disease-specific targets (e.g., kinases, GPCRs).
  • Metabolic stability profiling : Liver microsome assays to optimize pharmacokinetics .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid

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